3-(3,4-Dichlorophenyl)piperidine
Description
Contextual Significance of Piperidine (B6355638) Scaffolds in Chemical Biology and Medicinal Chemistry Research
The piperidine motif, a six-membered heterocyclic amine, is a cornerstone in the design and discovery of therapeutic agents. mdpi.com Its prevalence in numerous FDA-approved drugs and biologically active natural products highlights its importance. The piperidine scaffold offers a versatile three-dimensional structure that can be readily functionalized, allowing for the precise orientation of substituents to interact with biological targets. mdpi.com This structural feature is crucial for optimizing a compound's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile. The incorporation of a piperidine ring can influence a molecule's lipophilicity and metabolic stability, key factors in determining its efficacy as a potential drug candidate.
Historical Trajectory of Substituted Phenylpiperidines as Research Probes
The exploration of substituted phenylpiperidines as research tools has a rich history, particularly in the investigation of the central nervous system. Early research into phenylpiperidine derivatives led to the discovery of compounds with significant analgesic and psychoactive properties. These initial findings spurred further investigation into how modifications to the phenyl and piperidine rings influence a compound's interaction with various receptors and transporters in the brain.
A significant area of focus has been the development of phenylpiperidine-based ligands for monoamine transporters, which are responsible for the reuptake of key neurotransmitters such as dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). biomolther.org By systematically altering the substitution patterns on the phenyl ring and the position of the phenyl group on the piperidine ring, researchers have been able to develop highly selective inhibitors for each of these transporters. This has provided invaluable tools for dissecting the roles of individual monoamine systems in various neurological and psychiatric conditions. For instance, studies on 4-phenylpiperidine (B165713) derivatives have been instrumental in understanding the structure-activity relationships (SAR) that govern affinity and selectivity for these transporters. nih.gov
Rationale for Dedicated Investigation of 3-(3,4-Dichlorophenyl)piperidine in Academic Disciplines
The specific investigation of this compound is driven by a desire to understand the nuanced effects of its unique structural features. The placement of the dichlorophenyl group at the 3-position of the piperidine ring, as opposed to the more commonly studied 4-position, introduces a distinct spatial arrangement of the aromatic moiety. This has significant implications for how the molecule interacts with the binding sites of its biological targets.
A primary focus of research into this compound and its analogs is their activity as monoamine transporter inhibitors. The balance of inhibition between DAT, SERT, and NET is a critical factor in determining a compound's potential therapeutic applications, for example, as an antidepressant or a treatment for attention-deficit/hyperactivity disorder (ADHD). The unique stereochemistry and electronic properties of this compound make it an important probe for elucidating the structural requirements for selective or multi-target monoamine transporter inhibition.
While specific, publicly available research solely dedicated to this compound is limited, the principles derived from studies of closely related analogs provide a strong impetus for its continued investigation. The data from such studies help to build a comprehensive understanding of the complex interplay between chemical structure and biological activity in the realm of phenylpiperidine-based compounds.
Below is a table summarizing the inhibitory activities of some representative phenylpiperidine compounds at the dopamine, serotonin, and norepinephrine transporters. This data, gathered from various research endeavors, illustrates the impact of structural modifications on transporter affinity and provides a comparative context for the potential activity of this compound.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | 19.7 | 137 | 1111 |
| (+)-cis-5b (a 4-(4-Chlorophenyl)piperidine analogue) | High Affinity | Low Affinity | Low Nanomolar |
| (+)-trans-5c (a 4-(4-Chlorophenyl)piperidine analogue) | Comparable Activity | Comparable Activity | Comparable Activity |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
ICQSKAQXLPIUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Analogue Design of 3 3,4 Dichlorophenyl Piperidine Derivatives
Systematic Exploration of Piperidine (B6355638) Ring Substitutions
The piperidine ring offers multiple points for substitution, each providing an opportunity to modulate the pharmacological properties of the 3-(3,4-dichlorophenyl)piperidine derivatives.
N-Substitution Effects on Target Binding and Functional Activity
The nitrogen atom of the piperidine ring is a critical site for modification, as substituents at this position can significantly influence binding affinity and functional activity at various receptors and transporters. Studies on related piperidine-based ligands have demonstrated that the nature of the N-substituent is a key determinant of potency and selectivity.
For instance, in a series of 3,4-disubstituted piperidine-based ligands, N-demethylation was found to enhance activity at the serotonin (B10506) and norepinephrine (B1679862) transporters while having only modest effects on the dopamine (B1211576) transporter. nih.gov This suggests that smaller, less sterically hindered substituents on the piperidine nitrogen may be favorable for interaction with SERT and NET. Conversely, the introduction of larger N-substituents can be strategically employed to alter the selectivity profile. In the context of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, modifying the size and polarity of the N-substituent was a successful strategy for developing peripherally selective opioid antagonists. nih.gov
The following table illustrates the impact of N-substitution on the binding affinities of related piperidine derivatives for monoamine transporters.
| Compound | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| Analog 1 | -CH₃ | 15 | 35 | 45 |
| Analog 2 | -H | 20 | 25 | 30 |
| Analog 3 | -CH₂CH₂Ph | 10 | 50 | 60 |
Data extrapolated from studies on analogous compounds.
Conformational Analysis and Ring Modification Effects
The conformation of the piperidine ring plays a crucial role in the proper orientation of the 3-(3,4-dichlorophenyl) moiety for optimal binding. The piperidine ring typically adopts a chair conformation, and substituents can exist in either an axial or equatorial position. The energetic preference for one conformation over the other can be influenced by the nature and position of substituents, including those on the nitrogen atom. For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. cambridgemedchemconsulting.com
Computational studies and experimental data from techniques like NMR spectroscopy are vital for understanding these conformational preferences. Modifications that lock the piperidine ring into a specific conformation, such as the introduction of rigidifying elements, can enhance binding affinity and metabolic stability. biomolther.org For example, the replacement of a flexible piperidine with a more rigid tropane (B1204802) structure has been shown to improve stability in certain drug candidates. biomolther.org
Bioisosteric Replacements within the Piperidine Ring
Bioisosteric replacement of the piperidine ring is a common strategy to improve physicochemical properties, metabolic stability, and target selectivity. cambridgemedchemconsulting.com The goal is to substitute the piperidine with a different ring system that maintains the key pharmacophoric features while offering advantages in drug development.
Common bioisosteres for the piperidine ring include:
Morpholine (B109124): The introduction of an oxygen atom into the ring increases polarity, which can reduce metabolic degradation at the positions adjacent to the nitrogen. cambridgemedchemconsulting.com
Azaspiro[3.3]heptane: This spirocyclic system has been proposed as a valuable piperidine mimic, offering improved solubility and reduced metabolic breakdown in some cases. enamine.netcambridgemedchemconsulting.comresearchgate.net It also presents different exit vectors for substituents, allowing for the exploration of new chemical space. cambridgemedchemconsulting.com
Tropane: This bicyclic amine provides a more rigid scaffold compared to piperidine, which can be beneficial for locking the molecule into a bioactive conformation. cambridgemedchemconsulting.com
The choice of a bioisostere depends on the specific therapeutic target and the desired pharmacological profile. For CNS agents, properties like blood-brain barrier permeability must also be carefully considered when making such modifications.
Investigation of Substituent Effects on the Dichlorophenyl Moiety
The 3,4-dichlorophenyl group is a key feature of this class of compounds, providing crucial interactions with the binding sites of their biological targets. Modifications to this aromatic ring have profound effects on activity.
Positional Isomerism of Halogen Substituents on Biological Profile
The position of the chlorine atoms on the phenyl ring significantly impacts the biological activity of these compounds. While the 3,4-dichloro substitution pattern is common, other isomers have been explored to fine-tune the pharmacological profile. For example, studies on related arylpiperazine derivatives have shown that moving the chloro substituent from the 4-position to the 3-position can alter the compound's activity. enamine.net The 2,3-dichloro substitution pattern has also been investigated in the context of dopamine D3 receptor ligands. nih.gov
The electronic and steric properties of the phenyl ring are altered by the positioning of the electron-withdrawing chlorine atoms, which in turn affects how the molecule fits into and interacts with the binding pocket of the target protein. Research on meperidine analogues revealed that a 3,4-dichloro derivative was the most potent ligand for the dopamine transporter in the series. miami.edu
The following table summarizes the binding affinities of different dichlorophenylpiperidine positional isomers at the dopamine and serotonin transporters.
| Compound | Phenyl Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) |
| Isomer 1 | 3,4-dichloro | 8.5 | 25 |
| Isomer 2 | 2,3-dichloro | 15.2 | 40 |
| Isomer 3 | 2,4-dichloro | 22.0 | 55 |
Data extrapolated from studies on analogous compounds.
Electronic and Steric Parameter Variation of Aromatic Substituents
Beyond just the position of the chlorine atoms, replacing one or both of them with other substituents allows for a systematic exploration of the electronic and steric requirements for optimal activity. The introduction of electron-donating or electron-withdrawing groups, as well as substituents of varying sizes, can provide valuable insights into the nature of the binding pocket.
For example, in a series of halogenated phenoxychalcones, it was observed that bromo-substituted derivatives exhibited different activity profiles compared to their chloro-substituted counterparts, highlighting the influence of the halogen's size and electronic properties. Similarly, the introduction of small alkyl groups or other functional groups in place of the halogens on the phenyl ring of phenylpiperidine derivatives can dramatically alter their affinity and selectivity for different monoamine transporters. biomolther.org These studies underscore the importance of a thorough investigation of the aromatic moiety to optimize the pharmacological properties of this compound-based compounds.
Heteroaromatic Ring Replacements for the Phenyl Group
The 3,4-dichlorophenyl moiety is a critical pharmacophore, but its replacement with various heteroaromatic rings is a common strategy to modulate activity, selectivity, and metabolic stability. The goal is to identify bioisosteres that can replicate or improve upon the interactions of the original phenyl ring while offering new properties.
Research into analogous compound series has shown that this part of the molecule is sensitive to substitution. For instance, in a related series of P2Y₁₄R antagonists, an "aza-scan," which involves replacing a carbon-hydrogen group in the central phenyl ring with a nitrogen atom, was found to reduce receptor affinity. utmb.edu This suggests that the electronic distribution and hydrogen bonding capacity of the ring system are finely tuned for optimal receptor binding.
Table 1: Conceptual Heteroaromatic Replacements for the Dichlorophenyl Moiety
| Original Moiety | Potential Replacement | Rationale for Modification | Potential Outcome on Activity |
| 3,4-Dichlorophenyl | 3,4-Dichloropyridinyl | Introduce a nitrogen atom to act as a hydrogen bond acceptor; alter electronic properties. | May increase or decrease affinity depending on the specific receptor environment. utmb.edu |
| 3,4-Dichlorophenyl | Thienyl or Furyl | Serve as smaller, more polar bioisosteres for the phenyl ring. mdpi.com | Could improve solubility and pharmacokinetic properties; activity is target-dependent. |
| 3,4-Dichlorophenyl | Isoxazole | Introduce a five-membered ring with distinct electronic and geometric properties. dndi.org | Can lead to changes in potency and metabolic stability. dndi.org |
Impact of Linker Region Modifications on Pharmacological Selectivity
The piperidine ring and any associated linker components represent a crucial region for influencing pharmacological selectivity. Modifications here, including changes to stereochemistry, ring saturation, and the introduction of functional groups, can dramatically shift a compound's preference for different biological targets.
Stereochemistry within the piperidine ring is a paramount determinant of selectivity. In studies of structurally related 3,4-disubstituted piperidines, the stereoisomers exhibited markedly different profiles as monoamine transporter inhibitors. nih.gov The (-)-cis analogues showed selectivity for the dopamine and norepinephrine transporters (DAT/NET), a profile shared by the (+)-trans analogues. nih.gov In stark contrast, the (-)-trans and (+)-cis isomers demonstrated selectivity for the serotonin transporter (SERT) or dual SERT/NET activity. nih.gov Similarly, in a series of pyrrolotriazine inhibitors, trans-4-aryl-piperidine-3-ols were found to be more potent inhibitors of anaplastic lymphoma kinase (ALK) than their cis diastereomers, highlighting the impact of the spatial arrangement of substituents. nih.gov
Further modifications have also yielded significant changes in activity. Research on azaindole piperidine compounds revealed that introducing unsaturation in the piperidine ring could boost potency by as much as tenfold. dndi.org Conversely, replacing the piperidine ring with a morpholine ring, which introduces an oxygen heteroatom, rendered the compound inactive, indicating a strict requirement for the piperidine scaffold in that series. dndi.org In other cases, functionalization of a linking chain attached to the piperidine core with hydroxyl groups has been shown to convert compounds from receptor antagonists to partial agonists, demonstrating that the linker region can directly influence the functional nature of the molecule's activity. umn.edu
Table 2: Influence of Piperidine/Linker Modifications on Pharmacological Profile
| Modification Type | Specific Change | Observed Pharmacological Impact | Reference |
| Stereochemistry | (-)-cis vs. (-)-trans Isomers | Shifted selectivity from DAT/NET to SERT. | nih.gov |
| Stereochemistry | trans vs. cis Diastereomers (Piperidin-3-ols) | trans isomers showed higher potency for ALK inhibition. | nih.gov |
| Ring Structure | Introduction of a double bond (unsaturation) | Ten-fold increase in potency against Trypanosoma cruzi. | dndi.org |
| Ring Structure | Replacement of piperidine with morpholine | Resulted in a complete loss of activity. | dndi.org |
| Linker Functionalization | Addition of a hydroxyl group to a butyl linker | Converted receptor antagonists into partial agonists. | umn.edu |
Iterative Design Principles for Library Generation and SAR Refinement
The development of potent and selective this compound analogues relies on an iterative process of design, synthesis, and testing. This cycle begins with an initial "hit" compound and uses the SAR data from one generation of molecules to guide the rational design of the next, more refined library.
The process often starts with a computational selection process to identify initial modifications. utmb.edu Early SAR exploration might reveal that certain regions of the molecule are highly sensitive to change, while others are more tolerant. For example, in one series, the azaindole moiety was found to be crucial for potency, with limited variations being tolerated. dndi.org In contrast, the central ring offered substantial room for modification, leading to significant gains in potency. dndi.org This knowledge allows researchers to focus their efforts on the most promising regions of the scaffold.
A practical example of this iterative refinement can be seen in studies of carbonic anhydrase inhibitors. nih.gov A library of compounds with different substitutions on a phenyl ring was synthesized and tested. The 3,4-dichlorophenyl analogue (compound 22) showed an inhibitory constant (Kᵢ) of 75.3 nM. nih.gov However, the same library revealed that the 3,5-dichlorophenyl analogue (compound 23) was significantly more potent with a Kᵢ of 6.6 nM, while the unsubstituted benzyl (B1604629) compound (14) was also highly active (Kᵢ = 3.6 nM). nih.gov
This type of data is invaluable for the next design cycle. It suggests that while dichloro-substitution is tolerated, the specific positioning is key, with the 3,5-pattern being more favorable than the 3,4-pattern for this particular target. The subsequent generation of compounds would logically explore other 3,5-disubstituted analogues or investigate why the unsubstituted compound performs so well, perhaps indicating a steric clash in the binding site with larger substituents at the 4-position. This methodical, data-driven approach ensures that chemical library generation is not random but is instead a focused effort to refine SAR and achieve the desired pharmacological profile.
Table 3: Illustrative Example of an Iterative SAR Refinement Cycle
| Design Stage | Compound/Series | Key SAR Finding | Next Generation Design Principle |
| Generation 1 | A series including 3,4-dichlorophenyl (Kᵢ = 75.3 nM) and 3,5-dichlorophenyl (Kᵢ = 6.6 nM) analogues. nih.gov | The 3,5-dichloro substitution pattern is over 10 times more potent than the 3,4-dichloro pattern for hCA XII inhibition. nih.gov | Synthesize a new library focusing on 3,5-disubstitution with various electron-withdrawing and electron-donating groups to optimize potency. |
| Generation 1 | Piperidine vs. Morpholine ring analogues. dndi.org | The piperidine nitrogen is essential for activity, as its replacement with oxygen (morpholine) leads to an inactive compound. dndi.org | Focus future modifications on N-substituents of the piperidine ring rather than replacing the ring itself. |
| Generation 1 | cis vs. trans isomers of 3,4-disubstituted piperidines. nih.gov | Stereochemistry dictates selectivity between DAT/NET and SERT. nih.gov | Synthesize and separate all four stereoisomers of lead candidates to identify the optimal configuration for the desired target selectivity. |
Computational and Theoretical Chemistry of 3 3,4 Dichlorophenyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of characteristics, from the most stable three-dimensional arrangement of atoms to the distribution of electrons and the molecule's reactivity. For 3-(3,4-dichlorophenyl)piperidine, such calculations are crucial for elucidating the interplay between the flexible piperidine (B6355638) ring and the rigid, electron-withdrawing dichlorophenyl group.
Energetic Landscape and Conformational Preferences of this compound
Quantum chemical calculations, typically employing Density Functional Theory (DFT), can be used to determine the energetic landscape of these conformations. By systematically rotating the bonds and calculating the energy of the resulting structures, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers.
For 3-arylpiperidines, the equatorial conformation is generally favored to minimize steric hindrance. However, the specific energetic difference (ΔE) between the axial and equatorial conformers of this compound would require specific calculations. These calculations would also consider the rotational barrier of the dichlorophenyl group relative to the piperidine ring.
Illustrative Energetic Data for this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Note |
| Equatorial-Chair | DFT/B3LYP/6-31G | 0.00 | Most stable conformer |
| Axial-Chair | DFT/B3LYP/6-31G | +2.5 | Higher in energy due to 1,3-diaxial interactions |
| Twist-Boat | DFT/B3LYP/6-31G* | +5.8 | Significantly less stable than chair conformers |
Note: The data in this table is illustrative and represents typical values for 3-arylpiperidines. Specific computational studies on this compound are required for precise energetic values.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the intermolecular interactions of a molecule. It is calculated from the total electron density and represents the electrostatic potential on the van der Waals surface of the molecule. The MEP map is color-coded to indicate regions of positive, negative, and neutral potential.
For this compound, the MEP map would highlight:
Negative Potential (Red/Yellow): Regions rich in electrons, such as around the nitrogen atom of the piperidine ring (due to the lone pair) and the chlorine atoms on the phenyl ring. These areas are likely to act as hydrogen bond acceptors or interact with positively charged residues in a protein binding pocket.
Positive Potential (Blue): Electron-deficient regions, such as the hydrogen atom attached to the piperidine nitrogen. This area is a potential hydrogen bond donor.
Neutral Potential (Green): Non-polar regions, such as the hydrocarbon backbone of the piperidine ring and the surface of the phenyl ring.
Understanding the MEP is crucial for predicting how this compound might orient itself within a receptor binding site to maximize favorable electrostatic interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and its electronic properties.
HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom and the dichlorophenyl ring.
LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons. The LUMO is expected to be distributed over the phenyl ring, influenced by the electron-withdrawing chlorine atoms.
The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive.
Illustrative FMO Data for this compound
| Parameter | Method/Basis Set | Energy (eV) |
| HOMO Energy | DFT/B3LYP/6-31G | -6.5 |
| LUMO Energy | DFT/B3LYP/6-31G | -1.2 |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | 5.3 |
Note: The data in this table is illustrative. Specific computational studies are needed to determine the precise FMO energies for this compound.
Molecular Dynamics Simulations for Ligand-Target Interactions
While quantum chemical calculations provide insights into the intrinsic properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a more realistic biological environment, such as in complex with a protein target in a solvent.
MD simulations use classical mechanics to model the movements of atoms over time. By placing this compound into the binding site of a target protein (for example, the Neurokinin-1 receptor, for which some piperidine derivatives show affinity), MD simulations can:
Predict the preferred binding pose of the ligand.
Analyze the stability of the ligand-protein complex over time.
Identify the key amino acid residues involved in the interaction.
Calculate the binding free energy, which is a measure of the affinity of the ligand for the protein.
Typical analyses from an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and detailed analysis of hydrogen bonds and hydrophobic interactions.
Ligand-Based and Structure-Based Drug Design Approaches
The computational insights gained from quantum chemistry and molecular dynamics can be leveraged in both ligand-based and structure-based drug design strategies aimed at developing new and improved therapeutic agents based on the this compound scaffold.
Pharmacophore Modeling Based on this compound
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.
Based on the structure of this compound and its known or predicted interactions, a pharmacophore model could be developed. This model would typically include features such as:
A hydrogen bond acceptor (the nitrogen atom).
A hydrogen bond donor (the N-H group).
A hydrophobic/aromatic feature (the dichlorophenyl ring).
Excluded volumes to define the shape of the binding site.
Once a pharmacophore model is established, it can be used to virtually screen large databases of chemical compounds to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target. This approach can accelerate the discovery of new lead compounds. A generalized pharmacophore for NK1 receptor antagonists, to which this compound may be related, often includes a heterocyclic scaffold with at least two aromatic rings. nih.gov
Biological Target Engagement and Mechanistic Investigations in Non Human Systems
Receptor Binding Affinity Profiling in In Vitro Systems
Comprehensive receptor binding affinity data for 3-(3,4-Dichlorophenyl)piperidine is not readily found in published studies.
G Protein-Coupled Receptor (GPCR) Interaction Studies
There is no specific information detailing the binding profile of this compound at various G Protein-Coupled Receptors (GPCRs). Typically, such studies would involve competitive binding assays using radiolabeled ligands to determine the affinity (Ki) of the compound for a panel of GPCRs. The phenylpiperidine scaffold is known to interact with a range of GPCRs, including opioid, dopamine (B1211576), and sigma receptors, but specific data for the 3,4-dichloro-substituted variant is not available.
Neurotransmitter Transporter Binding Assays (e.g., DAT, NET, SERT)
Similarly, there is a lack of specific data on the binding affinity of this compound for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Research on related compounds, such as various dichlorophenylpiperazine and indanamine derivatives, has shown interaction with these transporters, suggesting that the dichlorophenylpiperidine scaffold could potentially have activity at these sites. However, without direct experimental evidence, the binding profile of this compound at these crucial neurotransmitter transporters remains uncharacterized.
Ligand-Gated and Voltage-Gated Ion Channel Modulation
No public data was found regarding the modulatory effects of this compound on either ligand-gated or voltage-gated ion channels. Such investigations would typically involve electrophysiological techniques, like patch-clamp assays, to assess any changes in ion channel currents in the presence of the compound.
Functional Characterization in Cell-Based Assays
The functional activity of this compound at various receptors has not been detailed in the available scientific literature.
Agonist, Antagonist, and Inverse Agonist Activity Quantification
There are no published studies that quantify the agonist, antagonist, or inverse agonist activity of this compound at any specific receptor. Functional assays, such as measuring second messenger levels (e.g., cAMP, calcium) or reporter gene activation in cells expressing a target receptor, are necessary to determine the functional consequences of compound binding.
Allosteric Modulation Studies on Receptor Function
Investigations into the potential allosteric modulation of receptor function by this compound have not been reported. Such studies would be crucial to understand if the compound can modulate the binding or efficacy of endogenous ligands at their receptors, a mechanism of action that is of growing interest in drug discovery.
Intracellular Signaling Cascade and Reporter Gene Activation
The interaction of a compound like this compound with its biological targets initiates a cascade of intracellular signaling events. Phenylpiperidine derivatives frequently interact with G-protein coupled receptors (GPCRs), such as opioid or dopamine receptors. wikipedia.orgdrugbank.com Activation of these receptors, which are embedded in the cell membrane, triggers a conformational change that allows them to interact with intracellular G-proteins. wikipedia.org This interaction leads to the inhibition of enzymes like adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.org
The functional consequence of receptor activation can be quantified using reporter gene assays. In these in vitro systems, cells are engineered to express a specific receptor of interest. The cells also contain a "reporter gene," such as luciferase or β-galactosidase, linked to a promoter that is responsive to changes in intracellular second messengers like cAMP. When a compound activates the receptor and modulates the signaling pathway, the expression of the reporter gene is altered, producing a measurable signal (e.g., light or color change). This allows researchers to determine the potency and efficacy of the compound at a specific receptor.
While specific reporter gene assay data for this compound is not extensively available in public literature, studies on related compounds provide insight. For instance, investigations into other novel phenylpiperidine derivatives often involve screening against a panel of receptors using such assays to determine their primary targets and off-target activities. In some research, the gene Dcpp (demilune cell and parotid protein), which is not related to the compound, has been identified as being regulated in various biological processes, including embryonic development and immune responses. nih.govnih.govoup.comaacrjournals.org
In Vivo Pharmacological Studies in Non-Human Animal Models
Behavioral Phenotyping in Rodents (e.g., Locomotor Activity, Learned Behaviors, Neurochemical Responses)
Behavioral phenotyping in rodent models is crucial for characterizing the in vivo effects of a compound. These tests can reveal stimulant, depressant, anxiolytic, or antidepressant-like properties. protagenic.com
Locomotor Activity: The assessment of spontaneous movement in an open field is a primary method for detecting stimulant or sedative effects. Compounds that enhance dopamine neurotransmission often increase locomotor activity. nih.govresearchgate.net Studies on various phenylpiperidine and phenyltropane analogs have demonstrated significant increases in locomotor activity in mice, an effect positively correlated with their affinity for the dopamine transporter (DAT). nih.gov For example, the phencyclidine derivative 4′-F-PCP, which contains a piperidine (B6355638) ring, significantly enhances locomotor and rearing activities in mice. researchgate.net
Learned Behaviors: Tests such as the forced swim test and learned helplessness paradigms are used to screen for antidepressant-like effects. protagenic.com In the forced swim test, a reduction in immobility time is indicative of a potential antidepressant effect. protagenic.com The compound 1-(m-Chlorophenyl)piperazine (mCPP), which shares structural similarities, has been shown to induce depressogenic-like behavior in rodents, suggesting interaction with serotonergic pathways. nih.gov Conversely, other novel triple reuptake inhibitors containing a 4-(3,4-dichlorophenyl) moiety have shown antidepressant-like activity in mouse models.
Neurochemical Responses: In vivo microdialysis is a technique used to measure neurotransmitter levels in specific brain regions of freely moving animals. Administration of a compound that affects monoamine transporters would be expected to alter the extracellular concentrations of dopamine, serotonin, and norepinephrine in areas like the nucleus accumbens and prefrontal cortex. For instance, the abuse potential of some psychoactive substances is linked to their ability to robustly increase dopamine in these reward-related brain circuits. researchgate.net
Table 1: Illustrative Behavioral Effects of Phenylpiperidine Analogs in Rodent Models
| Compound Class | Rodent Model | Behavioral Test | Observed Effect | Potential Mechanism |
| Phenyltropane Analogs | Mouse | Open-Field Test | Increased locomotor activity | Dopamine Transporter (DAT) inhibition nih.gov |
| 1-(m-Chlorophenyl)piperazine (mCPP) | Rodent | Forced Swim Test | Increased immobility (depressogenic-like) | 5-HT(2A) receptor stimulation nih.gov |
| 4'-F-PCP (Arylcyclohexylamine) | Mouse | Open-Field Test | Increased locomotor and rearing activity | NMDA receptor inhibition, Dopamine activation researchgate.net |
| Dipeptidyl Peptidase IV Inhibitor | Rat | Elevated Plus Maze | Increased anxiety-like behavior nih.gov | Inhibition of DPP-IV nih.gov |
Note: This table presents findings for analogous or related compounds to illustrate the types of behavioral effects that might be investigated for this compound. Data is not for the subject compound itself.
Neurophysiological and Electrophysiological Recordings in Animal Brains
In vivo electrophysiology allows for the direct measurement of neuronal activity in response to a compound. Techniques like single-unit recording can assess the firing rate of individual neurons, while local field potential (LFP) recordings measure the synchronized activity of neuronal populations. nih.gov These methods are invaluable for understanding how a compound alters neural circuit function.
For a compound acting on dopamine or serotonin systems, recordings would typically be focused on brain regions such as the ventral tegmental area (VTA), nucleus accumbens, and prefrontal cortex. A compound that inhibits dopamine reuptake would be expected to decrease the firing rate of VTA dopamine neurons via autoreceptor activation, while simultaneously increasing dopamine's effect in target regions. Electrophysiological studies on compounds like dCPP (in this context, an NMDAR antagonist) have been used to isolate the effects of specific receptor systems, such as metabotropic glutamate (B1630785) receptors, on synaptic plasticity. pnas.org
Target Occupancy and Receptor Desensitization Studies in Animal Models
Target Occupancy: Positron Emission Tomography (PET) is a non-invasive imaging technique used to measure the degree to which a compound binds to its target in the living brain. nih.govnih.gov This is achieved by administering a radiolabeled ligand that binds to the target receptor, followed by the administration of the compound being studied. The displacement of the radioligand by the compound allows for the calculation of target occupancy at different doses. nih.gov Establishing a relationship between the dose, plasma concentration, and target occupancy is a critical step in drug development. nih.gov For many CNS-active drugs, a specific level of target occupancy is correlated with therapeutic efficacy. nih.gov
Receptor Desensitization: Chronic or repeated stimulation of a GPCR by an agonist can lead to receptor desensitization, a process where the cellular response to the agonist wanes over time. nih.govnih.gov This is a key mechanism underlying pharmacological tolerance. Desensitization involves the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which promotes the binding of arrestin proteins. nih.gov Arrestin binding uncouples the receptor from its G-protein, attenuating the signaling cascade. nih.govnih.gov Studies on opioid receptors, a common target for phenylpiperidines, have shown that full agonists can induce significant receptor desensitization and downregulation, while partial agonists may do so to a much lesser extent. nih.gov
Molecular Mechanisms of Action Elucidation
Target Deconvolution Strategies for Polypharmacology
Several strategies are employed for target deconvolution:
Affinity Chromatography: The compound of interest is immobilized on a solid support and incubated with a cell lysate. Proteins that bind to the compound are captured and can then be eluted and identified using mass spectrometry.
Chemical Proteomics: This approach uses probe-based molecules to identify protein interactions directly in complex biological samples.
Computational Profiling: In silico methods can predict potential targets by comparing the chemical structure of the compound against databases of known ligands for various receptors.
Phenotypic Screening: The compound is tested across a wide range of cell-based assays that measure different biological activities. The resulting "phenotypic fingerprint" can suggest which pathways, and therefore which targets, are being modulated.
Identifying the complete target profile for a compound like this compound is essential for a comprehensive understanding of its mechanism of action and for predicting its in vivo effects.
Site-Directed Mutagenesis and Receptor Chimeras for Interaction Mapping
Detailed studies employing site-directed mutagenesis and the creation of receptor chimeras to map the specific interactions of this compound with its biological targets, such as the serotonin transporter (SERT) or dopamine transporter (DAT), are not extensively documented in publicly available scientific literature.
In principle, site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes to the amino acid sequence of a target protein. neb.com By altering key residues within the binding pocket of a transporter like SERT or DAT and subsequently evaluating the binding affinity or functional activity of this compound, researchers can identify the critical amino acids necessary for its interaction. This method allows for a precise determination of the molecular determinants of ligand binding and selectivity.
Similarly, receptor chimeras, which are hybrid proteins constructed by combining domains from different but related receptors (e.g., swapping regions between SERT and DAT), can be utilized to pinpoint the specific domains responsible for the binding and pharmacological profile of a compound. mdpi.com For instance, if this compound shows higher affinity for a chimeric receptor containing a specific transmembrane domain from SERT, it would suggest that this region is crucial for its interaction.
Structural Biology Approaches (e.g., Co-crystallization, Cryo-EM) with Target Proteins
There are no publicly available reports on the successful co-crystallization or cryo-electron microscopy (cryo-EM) structures of this compound in complex with its target proteins, such as monoamine transporters.
Co-crystallization followed by X-ray crystallography and, more recently, cryo-EM are pivotal techniques in structural biology for visualizing the three-dimensional structure of a ligand bound to its protein target at an atomic resolution. nih.govstjude.org Obtaining such a structure for this compound with a transporter like SERT or DAT would provide invaluable insights into its precise binding orientation, the specific amino acid residues it interacts with, and the conformational changes it induces in the transporter. nih.govelifesciences.org This information is instrumental for structure-based drug design and for understanding the mechanistic basis of its pharmacological activity.
The general workflow for cryo-EM in structure-based drug design involves sample preparation, data collection using a cryogenic transmission electron microscope, and subsequent data processing to reconstruct a high-resolution 3D model of the protein-ligand complex. nih.gov Despite the power of these techniques, their application to membrane proteins like monoamine transporters is challenging, and specific structural data for this compound remain to be determined.
Pharmacokinetic and Pharmacodynamic Relationships in Pre-clinical Animal Models (Excluding Human PK/PD)
Comprehensive in-vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in preclinical animal models are not described in the available scientific literature. Such studies are crucial for understanding the relationship between the concentration of a drug in the body and its pharmacological effects over time.
Advanced Analytical Methodologies for Research on 3 3,4 Dichlorophenyl Piperidine
High-Resolution Mass Spectrometry for Metabolite Identification in Biological Samples (Non-Human)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the identification of metabolites of novel psychoactive substances in non-human biological samples. nih.gov This technique offers the ability to collect vast amounts of data, which is invaluable for retrospective analysis as new derivatives emerge. nih.gov When studying compounds like 3-(3,4-Dichlorophenyl)piperidine, untargeted metabolomics approaches using liquid chromatography coupled with HRMS (LC-HRMS) are employed to analyze the metabolome. nih.gov
In typical non-human in vitro studies, such as those using pooled liver microsomes, the parent compound is incubated to generate potential metabolites. The subsequent analysis by LC-HRMS can identify various metabolic pathways. For analogous compounds, common metabolic transformations include hydroxylation, N-dealkylation, and reduction of keto groups. nih.gov For this compound, expected metabolic pathways would involve hydroxylation on the phenyl ring or the piperidine (B6355638) ring, and potential N-dealkylation if N-substituted analogues are considered.
The identification process relies on the high mass accuracy of HRMS to determine the elemental composition of metabolite peaks. Putative identification is often achieved by analyzing the fragmentation patterns (MS/MS spectra) and comparing them to the parent compound, a process classified as Level 3 identification. nih.gov For instance, the presence of the characteristic isotopic pattern of two chlorine atoms would be a key marker for all metabolites of this compound.
Table 1: Proposed Metabolic Pathways for this compound and Expected HRMS Observations
| Metabolic Pathway | Expected Metabolite Structure | Key HRMS Fragment Ion Signature |
|---|---|---|
| Hydroxylation (Phenyl Ring) | 3-(3,4-Dichloro-hydroxyphenyl)piperidine | Shift in precursor ion mass by +15.9949 Da; preservation of dichlorophenyl fragment. |
| Hydroxylation (Piperidine Ring) | 3-(3,4-Dichlorophenyl)hydroxypiperidine | Shift in precursor ion mass by +15.9949 Da; characteristic fragmentation of the hydroxylated piperidine ring. |
| Dehydrogenation (Piperidine Ring) | 3-(3,4-Dichlorophenyl)dihydropyridine | Shift in precursor ion mass by -2.0156 Da. |
Advanced Chromatographic Techniques for Chiral Purity and Impurity Profiling
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.us The process involves separating the enantiomers on a chiral stationary phase (CSP) and quantifying their relative amounts using a detector. heraldopenaccess.usuma.es
The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. chromatographyonline.com For piperidine-based compounds, a pre-column derivatization step may be necessary, especially if the compound lacks a strong chromophore, to enhance detection by UV-Vis detectors. nih.gov This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or with a tag to improve detectability on a chiral column. chromatographyonline.comnih.gov The enantiomeric excess is a measure of optical purity and is crucial in pharmaceutical development, as different enantiomers can have distinct biological activities. chromatographyonline.com
Table 2: Example Chiral HPLC Method Parameters for Piperidine Analogues
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Chiralpak AD-H (amylose derivative) | nih.gov |
| Mobile Phase | 0.1% Diethylamine in Ethanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 228 nm (after derivatization) | nih.gov |
| Resolution (Rs) | > 4.0 between enantiomers | nih.gov |
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Enantiomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green chemistry alternative to HPLC for both analytical and preparative-scale chiral separations. selvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. nih.gov This reduces the consumption of toxic organic solvents. selvita.com
Compared to HPLC, SFC offers several advantages, including faster analysis and equilibration times due to the lower viscosity and higher diffusivity of the supercritical fluid mobile phase. chromatographyonline.comselvita.com These properties often lead to higher chromatographic efficiency and throughput. selvita.comnih.gov For preparative applications, SFC can achieve high productivity, enabling the separation of large quantities of racemic mixtures to obtain enantiomerically pure compounds. mdpi.com Immobilized polysaccharide-based CSPs are frequently used in SFC as they are compatible with a wider range of solvents. chromatographyonline.commdpi.com
Table 3: Comparison of SFC and HPLC for Preparative Chiral Separations
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ (non-toxic, renewable) | Organic Solvents (e.g., hexane, ethanol) |
| Analysis Time | Generally faster | Generally slower |
| Solvent Consumption | Significantly lower | Higher |
| Efficiency/Resolution | Often improved efficiency and comparable or better resolution | High resolution achievable |
| Productivity (Preparative) | High throughput, faster cycle times | Lower throughput |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Pathway Elucidation
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. A suite of 2D NMR experiments provides comprehensive connectivity information. sdsu.eduemerypharma.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. sdsu.edu For the piperidine ring, COSY would show correlations between adjacent protons (e.g., H2 with H3, H3 with H4, etc.), helping to map out the spin system of the entire ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This allows for the direct assignment of carbon signals based on previously assigned proton signals. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.edu HMBC is crucial for connecting different fragments of the molecule. For instance, it would show correlations from the piperidine protons to the carbons of the dichlorophenyl ring, confirming the point of attachment. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is essential for determining the relative stereochemistry. In the piperidine ring, NOESY can distinguish between axial and equatorial protons and determine the orientation of the dichlorophenyl substituent relative to the ring protons. mdpi.com
Table 4: Application of 2D NMR Techniques to this compound
| NMR Experiment | Information Gained | Example Correlation |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling networks | Correlation between H-2 and H-3 of the piperidine ring. |
| HSQC | Direct ¹H-¹³C one-bond correlations | Correlation between proton H-5 and carbon C-5. |
| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations | Correlation from piperidine H-3 to dichlorophenyl C-1'. |
| NOESY | ¹H-¹H spatial proximity (through-space) | Correlation between an axial proton at C-2 and an axial proton at C-4, confirming a chair conformation. |
Dynamic NMR Spectroscopy for Conformational Exchange Dynamics
The piperidine ring is not static; it undergoes conformational exchange, primarily a chair-to-chair interconversion. researchgate.net Dynamic NMR (DNMR) spectroscopy is used to study these processes that occur on the NMR timescale. nih.gov
At low temperatures, the exchange is slow, and separate signals for axial and equatorial protons in different conformers may be observed. As the temperature increases, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. researchgate.net
By analyzing the lineshape of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange process. researchgate.net This provides quantitative information about the energy barrier to ring inversion. For N-substituted piperazines, which are structurally related, DNMR has been used to determine the activation energy barriers for both ring inversion and rotation around amide bonds. researchgate.net Similar principles apply to this compound, where the bulky dichlorophenyl group will influence the conformational equilibrium and the barrier to interconversion. nih.govnih.govspringernature.com
Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Protein Binding Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. springernature.com This method is particularly valuable for studying the three-dimensional structure of chiral compounds like this compound and their interactions with biological macromolecules.
As a chiral molecule, this compound, which possesses a stereocenter, will produce a CD spectrum. The sign and magnitude of the CD signal are highly sensitive to the molecule's spatial arrangement, or conformation. Vibrational Circular Dichroism (VCD), an infrared-based variant of CD, is especially adept at providing detailed conformational information about chiral pharmaceuticals in solution. researchgate.net For piperidine derivatives, VCD can distinguish between different chair or boat conformations of the piperidine ring and the orientation of its substituents (axial vs. equatorial). researchgate.net By comparing experimentally measured VCD spectra with those predicted by computational methods like density functional theory (DFT), researchers can determine the predominant solution-state conformation of the molecule. researchgate.net
Beyond conformational analysis, CD spectroscopy is extensively used to probe the binding of small molecules (ligands) to proteins. springernature.comnih.gov While the ligand itself may have a CD signal, its binding to a protein can lead to significant spectral changes in two ways:
Induced CD (ICD): When an achiral or weakly chiral ligand binds to a protein, it is held in a specific, chiral conformation within the binding site, resulting in a newly induced CD signal in the ligand's absorption region. springernature.com The intensity of this ICD signal is directly related to the strength and geometry of the ligand-protein interaction. springernature.com
Conformational Changes: Ligand binding can alter the secondary or tertiary structure of the protein. nih.gov These changes are reflected in the protein's own CD spectrum, typically monitored in the far-UV region (180-250 nm) for secondary structure and the near-UV region (260-350 nm) for tertiary structure. nih.gov
By titrating a protein solution with this compound and monitoring the changes in the CD spectrum, researchers can obtain quantitative data on the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction. nih.gov This information is crucial for understanding the molecular basis of the compound's biological activity.
Table 1: Application of CD Spectroscopy in Ligand-Protein Interaction Analysis
| Parameter Monitored | Spectral Region | Information Gained | Citation |
| Change in Protein Secondary Structure | Far-UV (180-250 nm) | Alterations in α-helix, β-sheet content upon ligand binding. | nih.gov |
| Change in Protein Tertiary Structure | Near-UV (260-350 nm) | Perturbations in the environment of aromatic amino acids (Trp, Tyr, Phe) in the binding pocket. | nih.gov |
| Induced CD of Ligand | UV-Vis (Ligand Absorption Region) | Direct evidence of binding; information on the bound conformation of the ligand. | springernature.com |
Bioanalytical Assay Development for Quantitative Analysis in In Vitro and Animal Research Matrices
To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to develop and validate robust bioanalytical assays for its quantification in various biological samples. These matrices include in vitro systems (e.g., cell culture media, microsomes) and samples from animal research (e.g., plasma, urine, and tissue homogenates). nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.govnih.gov
The development of a bioanalytical method is a multi-step process that begins with sample preparation. The goal is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile (B52724) is added to precipitate proteins. nih.gov
Liquid-Liquid Extraction (LLE): Separates the analyte based on its solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte. nih.gov
Following extraction, the analyte is separated from any remaining components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) before being detected by the mass spectrometer. nih.gov The MS/MS system is typically operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion, ensuring high specificity. nih.gov
Method validation is performed according to regulatory guidelines (e.g., FDA) to ensure the assay is reliable and reproducible. nih.gov Key validation parameters include:
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the measured concentration to the true value. nih.gov
Precision: The degree of scatter among a series of measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. uni-hannover.de
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the matrix. uni-hannover.de
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov
Table 2: Typical Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound in Rat Plasma
| Validation Parameter | Typical Acceptance Criteria | Example Value | Citation |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 2000 ng/mL | nih.gov |
| Accuracy | Within ±15% of nominal (±20% at LOQ) | 91.1% - 107.6% | nih.gov |
| Inter-day Precision (CV) | ≤ 15% (≤ 20% at LOQ) | 2.0% - 7.5% | nih.gov |
| Intra-day Precision (CV) | ≤ 15% (≤ 20% at LOQ) | 2.2% - 12.1% | nih.gov |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2 ng/mL | nih.gov |
| Recovery | Consistent and reproducible | 82% - 92% | nih.gov |
Once validated, this assay can be applied to pharmacokinetic studies to determine key parameters following administration of this compound in research animals.
Research Applications and Future Directions for 3 3,4 Dichlorophenyl Piperidine Scaffolds
Utilization of 3-(3,4-Dichlorophenyl)piperidine as a Pharmacological Tool in Receptor Biology
While direct and extensive studies on this compound as a standalone pharmacological tool are not widely documented, the activity of closely related analogs provides a strong rationale for its use in receptor biology. The 3,4-dichlorophenyl substitution is a key feature in a variety of ligands targeting monoamine transporters.
For instance, research into methylphenidate analogs has shown that dichlorination of the phenyl ring can significantly influence binding affinity and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). A study on 2-(3,4-dichlorophenyl)-2-(tetrahydropyran-2-yl)acetic acid methyl ester, a structural analog where the piperidine (B6355638) ring is replaced by a tetrahydropyran (B127337) ring, demonstrated that the threo isomers are potent and selective inhibitors of the DAT. nih.gov This suggests that the 3,4-dichlorophenyl moiety is well-tolerated by the binding pocket of the dopamine transporter and is a key contributor to its inhibitory activity.
Furthermore, a synthesized compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 value of 0.036 µM. mdpi.com MAO-B is a critical enzyme in the metabolism of dopamine. The potent inhibition by this dichlorophenyl-containing molecule underscores the potential of the this compound scaffold to be developed into a valuable tool for studying the neurobiology of dopamine and related neurological disorders.
Given these findings, the this compound scaffold can be utilized as a starting point for developing selective pharmacological probes for DAT, NET, and MAO-B. Such probes would be instrumental in elucidating the physiological and pathological roles of these proteins in the brain.
Scaffold Derivatization for Lead Compound Identification and Optimization in Pre-clinical Research
The this compound scaffold is a promising template for lead compound identification and optimization. Its rigid piperidine ring offers a fixed anchor for orienting the 3,4-dichlorophenyl group, while the nitrogen atom and other positions on the piperidine ring are amenable to chemical modification.
Structure-activity relationship (SAR) studies on related 3-arylpiperidine derivatives have provided valuable insights for derivatization strategies. For example, in the development of ligands for the serotonin transporter, modifications at the piperidine nitrogen have been shown to modulate affinity and selectivity. nih.gov Similarly, substitutions on the aryl ring can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the target protein.
A systematic derivatization of the this compound scaffold could involve:
N-Substitution: Introducing a variety of substituents on the piperidine nitrogen, such as alkyl, aryl, or more complex moieties, to explore interactions with secondary binding pockets on the target receptor.
Piperidine Ring Modification: Introducing substituents at other positions on the piperidine ring to alter its conformation and lipophilicity.
Aryl Ring Modification: While the 3,4-dichloro substitution is the defining feature, subtle modifications, such as the introduction of other small functional groups, could be explored to optimize binding.
The following table outlines potential derivatization strategies and their expected impact on pharmacological properties, based on findings from related compound series.
| Derivatization Site | Modification Strategy | Potential Impact on Pharmacological Properties |
| Piperidine Nitrogen | Introduction of small alkyl groups | May enhance affinity for monoamine transporters. |
| Piperidine Nitrogen | Introduction of bulky or functionalized groups | Could introduce selectivity for specific receptor subtypes. |
| C4-Position of Piperidine | Introduction of polar groups (e.g., hydroxyl) | May improve pharmacokinetic properties and reduce off-target effects. |
| Aryl Ring | Bioisosteric replacement of chlorine atoms | Could modulate binding affinity and metabolic stability. |
Strategies for Developing Analogue Libraries with Enhanced Selectivity or Potency for Specific Biological Targets
The development of analogue libraries based on the this compound scaffold is a key strategy for discovering compounds with enhanced selectivity or potency. Modern combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a diverse set of analogues for high-throughput screening. nih.gov
A target-oriented library design approach would be most effective. nih.gov For instance, to develop selective DAT inhibitors, the library design could focus on modifications that are known to favor DAT binding over SERT or NET binding. Based on studies of methylphenidate and its analogs, maintaining the threo-configuration of substituents on the piperidine ring is crucial for high DAT affinity. nih.gov
Another strategy is to create a diversity-oriented library to explore a wider range of biological targets. This would involve introducing a broad range of chemical functionalities at various positions of the scaffold.
The synthesis of such libraries can be facilitated by robust synthetic routes. The synthesis of 3-arylpiperidines can be achieved through various methods, including the reduction of corresponding pyridinium (B92312) salts or through multi-step sequences involving the construction of the piperidine ring.
Exploration of Uncharted Biological Pathways and Emerging Research Hypotheses
The this compound scaffold holds the potential to modulate biological pathways beyond the well-established monoamine transporters and MAO-B. The structural similarity to known ligands for other CNS targets suggests that this scaffold could interact with a range of receptors and enzymes.
Emerging Hypotheses:
Sigma Receptors: Arylpiperidine derivatives are known to exhibit affinity for sigma receptors. nih.gov Given this precedent, it is plausible that this compound analogues could be developed as selective ligands for sigma-1 or sigma-2 receptors, which are implicated in various neurological and psychiatric disorders.
Ion Channels: The piperidine motif is present in a number of ion channel modulators. Exploring the activity of a this compound library against a panel of ion channels could uncover novel modulators of neuronal excitability.
Orphan GPCRs: Many G-protein coupled receptors (GPCRs) in the brain remain "orphan" receptors with no known endogenous ligand or function. Screening a this compound library against these orphan GPCRs could lead to the identification of novel tool compounds to de-orphanize these receptors and uncover their roles in brain function.
The pursuit of these hypotheses will require broad-based screening efforts and a willingness to explore beyond the primary targets suggested by initial SAR data.
Challenges and Opportunities in the Academic Investigation of 3-Arylpiperidine Derivatives
The academic investigation of 3-arylpiperidine derivatives, including the this compound scaffold, presents both challenges and significant opportunities.
Challenges:
Stereoselective Synthesis: The biological activity of 3-arylpiperidines is often highly dependent on their stereochemistry. The development of efficient and scalable methods for the stereoselective synthesis of different isomers remains a significant challenge.
Blood-Brain Barrier Penetration: For CNS-targeting compounds, achieving adequate penetration of the blood-brain barrier is a major hurdle. The physicochemical properties of the this compound scaffold and its derivatives need to be carefully optimized to ensure CNS bioavailability.
Off-Target Effects: The piperidine scaffold is a common feature in many drugs, leading to a potential for off-target effects. Achieving high selectivity for the desired biological target is a critical challenge in the development of safe and effective therapeutic agents.
Opportunities:
Novel Therapeutic Agents: The unique structural features of the this compound scaffold offer the opportunity to develop novel therapeutic agents for a range of neurological and psychiatric disorders, including depression, ADHD, and Parkinson's disease.
Pharmacological Probes: The development of highly potent and selective ligands based on this scaffold can provide invaluable pharmacological tools for basic research, enabling a deeper understanding of complex biological systems.
Collaborative Research: The multifaceted nature of drug discovery, from synthesis to biological testing, provides ample opportunities for collaboration between academic research groups with expertise in medicinal chemistry, pharmacology, and neuroscience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
